![molecular formula C11H16O4 B2574627 4-Cyclopentyl-2,4-dioxo-butanoic acid ethyl ester CAS No. 1033443-97-8](/img/structure/B2574627.png)
4-Cyclopentyl-2,4-dioxo-butanoic acid ethyl ester
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Overview
Description
4-Cyclopentyl-2,4-dioxo-butanoic acid ethyl ester (CPDE) is an organic compound with a molecular formula of C8H14O4. It is a cyclic ester that is composed of four carbons, two oxygens, and two hydrogens, and is a derivative of butanoic acid. CPDE has a variety of applications in organic synthesis and medical research, and has been studied extensively for its potential therapeutic benefits.
Scientific Research Applications
- Pinacol Boronic Esters : These compounds serve as valuable building blocks in organic synthesis . They are bench-stable, easy to purify, and often commercially available. Pinacol boronic esters are particularly useful for chemical transformations where the boron moiety remains in the product, such as homologations, conjunctive cross couplings, and radical-polar crossover reactions.
- The catalytic protodeboronation of alkyl boronic esters using a radical approach enables formal anti-Markovnikov alkene hydromethylation . This transformation is valuable but previously unknown. By pairing protodeboronation with a Matteson–CH₂–homologation, researchers can achieve this hydromethylation sequence.
- Protodeboronation of in situ generated catechol boronic esters proceeds via a radical chain reaction, allowing access to various products . This method is particularly useful for 2° alkyl boronic esters.
- Renaud and coworkers described a formal hydrogenation of unactivated alkenes to alkanes using a hydroboration-deboronation sequence . This approach involves protodeboronation of catechol boronic esters via a radical chain reaction.
- While boranes efficiently undergo protodeboronation, boronic esters usually do not . The increased stability of pinacol boronic esters poses challenges when removing the boron moiety at the end of a synthetic sequence.
Organic Synthesis and Building Blocks
Hydromethylation of Alkenes
Radical Chain Reactions
Hydroboration-Deboronation Strategy
Stability and Challenges
Safety And Hazards
The safety data sheet (SDS) for ethyl 4-cyclopentyl-2,4-dioxobutanoate provides information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .
properties
IUPAC Name |
ethyl 4-cyclopentyl-2,4-dioxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-2-15-11(14)10(13)7-9(12)8-5-3-4-6-8/h8H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYNIBGVQSISLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1CCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopentyl-2,4-dioxo-butanoic acid ethyl ester |
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